Lysinoalanine is primarily derived from the reaction of lysine with dehydroalanine, which itself is formed from cysteine or serine residues under high-temperature or alkaline conditions. This reaction can occur spontaneously during food processing, especially in cooked foods where proteins are exposed to extreme conditions. The classification of lysinoalanine falls under non-standard amino acids, which are not incorporated into proteins during translation but can modify existing proteins post-translationally .
The synthesis of lysinoalanine can be achieved through several methods:
Lysinoalanine consists of a modified structure where the amino group from lysine is linked to a dehydroalanine moiety. Its molecular formula is C₈H₁₄N₂O₂, and it features a unique crosslinked structure that includes:
The stereochemistry of lysinoalanine is described as (S,R)-, indicating specific configurations at its chiral centers. The presence of both D- and L-forms in various biological contexts suggests its potential variability in biological activity and interaction with other biomolecules .
Lysinoalanine participates in several important chemical reactions:
The mechanism by which lysinoalanine acts as a crosslinking agent involves several key steps:
Lysinoalanine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and food chemistry applications .
Lysinoalanine has several significant applications across different fields:
Lysinoalanine (Lal) formation in food proteins is a chemically driven process initiated by alkaline conditions (pH > 9.0) combined with heat treatment. This reaction proceeds via a well-defined two-step mechanism:
Threonine residues can undergo analogous elimination to yield methyl-dehydroalanine (2-aminocrotonate), which subsequently reacts with lysine to form the related crosslink N⁶-(2-amino-2-carboxypropyl)-L-lysine (methyl-lysinoalanine) [1] [7].
Table 1: Key Factors Influencing Non-Enzymatic Lal Formation in Food Proteins
Factor | Effect on Lal Formation | Mechanistic Basis | Example Impact |
---|---|---|---|
pH | Increases dramatically above pH 9.0; maximal around pH 12.5 | Higher [OH⁻] accelerates β-elimination step. | Milk protein (pH 12, 65°C): Up to 6,900 mg Lal/kg protein in sodium caseinate [1] [9] |
Temperature | Increases with rising temperature | Higher thermal energy promotes both elimination and nucleophilic addition steps. | Egg white (30 min at 150°C): ~1,100 mg Lal/kg protein [1] |
Time | Increases with prolonged exposure to alkali/heat | Provides extended reaction time for intermediate formation and crosslinking. | Model peptides (pH 12): Significant increase observed over 12 days [9] |
Protein Source/Structure | Varies significantly (Casein > Gluten > Zein) | Phosphoserine (casein) facilitates elimination. Cystine disulfides can act as elimination sites. Proximity of Lys affects addition. | Noticeable Lal in casein at pH 5.0; requires pH 8-11 for gluten/zein [1] |
Protective Agents | Reduces Lal formation (Cysteine, N-Acetylcysteine, Glutathione > Sulphite) | Compete with Lys ε-NH₂ for DHA addition; act as sacrificial nucleophiles. Reduce cystine to cysteine, hindering elimination. | SH-compounds significantly reduce Lal levels [2] [7] |
Dephosphorylation | Reduces Lal formation in phosphoproteins (e.g., casein) | Removes phosphate group from phosphoserine, making it a poorer leaving group for β-elimination. | Lowers rate of DHA generation [7] [9] |
Lysine Acylation | Blocks Lal formation | Modifies ε-NH₂ group of Lys, eliminating its nucleophilicity and preventing addition to DHA. | Prevents crosslink formation [7] |
The β-elimination reaction is the critical, rate-limiting step in non-enzymatic Lal formation. Its efficiency dictates the pool of reactive DHA intermediates available for crosslinking. This elimination involves:
Figure 1: β-Elimination Mechanism Generating Dehydroalanine (DHA)(Serine shown; analogous for Cysteine, Phosphoserine)[Base]⁻ + Prot⁻-Ser-Protein → DHA-Protein + H₂O + [Leaving Group]⁻
The resulting dehydroalanine (DHA) possesses a highly electrophilic α,β-unsaturated carbonyl system (Michael acceptor). This double bond is susceptible to nucleophilic attack. The primary endogenous nucleophile is the ε-amino group of lysine residues (pKa ~10.5). Under alkaline conditions, a significant proportion exists as the free amine (-NH₂), which is highly nucleophilic. Attack occurs primarily at the β-carbon of DHA, forming the new C-N bond of the lysinoalanine crosslink [1] [2] [7].
Stereochemistry: The addition step creates a new chiral center at the β-carbon of the lysinoalanine residue. Lal exists predominantly as the (S,R)-diastereomer (also referred to as LAL-LD) in foods, indicating inversion of configuration at the β-carbon relative to the original L-Ser/Cys residue [3] [5] [8]. This stereochemistry results from the preferred approach of the nucleophile from the less hindered side of the planar DHA intermediate.
Competing reactions for the DHA intermediate exist:
Lal formation occurs in both processed foods and biological systems, but the mechanisms and contexts differ profoundly.
Table 2: Comparative Analysis of Lal Formation Pathways
Feature | Food Proteins (Non-Enzymatic) | Microbial Systems (Enzymatic / Auto-Catalytic) | Key References |
---|---|---|---|
Trigger | External processing: High pH (>9.0), Heat, Extended Time | Genetically programmed biosynthesis within specific peptides/proteins | [1] [2] [4] |
Mechanism | Chemical: Base-catalyzed β-elimination followed by non-specific nucleophilic addition | Enzymatically guided or auto-catalyzed; highly specific residue targeting | [2] [4] [7] |
Precursor Residues | Primarily Cys > Ser/O-phosphoSer; Non-specific location | Specific Ser/Cys residues defined by peptide sequence and enzyme recognition (lanthipeptides) or conserved active site geometry (FlgE) | [1] [2] [4] |
Nucleophile | Primarily Lys ε-NH₂ (non-specific, proximity-dependent) | Specific Lys residue defined by peptide sequence or conserved active site (FlgE) | [2] [4] [7] |
Stereochemistry | Predominantly (S,R)-Lal | Typically defined stereochemistry (e.g., (2S, 3S, 6R)-Lal in cinnamycin) | [2] [4] [8] |
Key Intermediates | Dehydroalanine (DHA) | Often enzyme-bound DHA (lanthipeptides); Free DHA in FlgE | [2] [4] |
Regulation/Control | Uncontrolled; influenced by processing parameters and protein chemistry | Tightly controlled by dedicated enzymes (DurN in duramycin biosynthesis) or oligomerization (FlgE) | [4] [7] |
Function | Undesired side reaction: Reduces protein quality/nutrition, potential toxicity concern | Functional role: Antimicrobial activity (lanthipeptides); Structural stability (FlgE hook) | [2] [4] [7] |
Examples | Caseinates, Egg white powder, Corn chips, Evaporated milk | Lanthipeptides: Cinnamycin, Duramycin B/C; Flagellar Hook Protein: Td/Bb FlgE | [1] [2] [4] |
Rate Acceleration | High pH, Temperature | Enzymatic catalysis (Elimination: Kinases/Dehydratases; Addition: DurN-like enzymes); Oligomerization-induced proximity (FlgE) | [4] [7] |
Inhibition Strategies | Add SH-compounds (Cys), Lower pH/Time/Temp, Dephosphorylation, Acylate Lys | Genetic knockout of biosynthetic enzymes; Nucleophile scavengers (e.g., βME - blocks DHA) | [2] [4] [7] |
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